molecular formula C8H5ClF4O3S B6155540 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride CAS No. 68516-54-1

4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride

Cat. No.: B6155540
CAS No.: 68516-54-1
M. Wt: 292.64 g/mol
InChI Key: BHVOWFNWLROOSU-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a tetrafluoroethoxy (-OCF₂CF₂H) substituent at the para position of the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized derivatives. The tetrafluoroethoxy group enhances the compound’s electrophilicity due to its electron-withdrawing nature, making it more reactive in nucleophilic substitution reactions compared to non-fluorinated analogs. This compound is primarily employed in pharmaceutical and agrochemical research, where fluorinated groups improve metabolic stability and bioavailability .

Properties

CAS No.

68516-54-1

Molecular Formula

C8H5ClF4O3S

Molecular Weight

292.64 g/mol

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C8H5ClF4O3S/c9-17(14,15)6-3-1-5(2-4-6)16-8(12,13)7(10)11/h1-4,7H

InChI Key

BHVOWFNWLROOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(C(F)F)(F)F)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Chlorosulfonation of Benzene Derivatives

Chlorosulfonation is a classical method for introducing sulfonyl chloride groups onto aromatic rings. The reaction employs chlorosulfonic acid (HSO₃Cl) to sulfonate benzene or substituted benzene derivatives, followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield sulfonyl chlorides. For 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride, the synthesis begins with a substituted benzene precursor.

Chlorosulfonation of 4-Fluorobenzene

Reacting 4-fluorobenzene with excess chlorosulfonic acid at 0–5°C produces 4-fluorobenzenesulfonyl chloride. The fluorine atom acts as a weakly deactivating, ortho/para-directing group, favoring sulfonation at the para position relative to the fluorine. Subsequent purification via vacuum distillation yields the intermediate.

Reaction Conditions

  • Temperature: 0–5°C (prevents over-sulfonation)

  • Reagents: HSO₃Cl (3 equiv), SOCl₂ (1.5 equiv)

  • Yield: ~70% (theoretical)

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in 4-fluorobenzenesulfonyl chloride is replaced with the tetrafluoroethoxy group via SNAr. The sulfonyl chloride’s electron-withdrawing nature activates the ring for nucleophilic attack.

Procedure

  • Generate the tetrafluoroethoxide ion by deprotonating 1,1,2,2-tetrafluoroethanol (TFE) with potassium hydride (KH) in anhydrous tetrahydrofuran (THF).

  • React 4-fluorobenzenesulfonyl chloride with the tetrafluoroethoxide ion at 80°C for 12–24 hours.

Challenges

  • Low Reactivity : The tetrafluoroethoxy group’s electron-withdrawing fluorines reduce the nucleophilicity of the alkoxide.

  • Side Reactions : Hydrolysis of the sulfonyl chloride to sulfonic acid may occur under basic conditions.

Optimization

  • Use polar aprotic solvents (e.g., DMF) to stabilize the tetrafluoroethoxide ion.

  • Employ catalytic phase-transfer agents (e.g., 18-crown-6) to enhance reaction rates.

Mitsunobu Reaction for Ether Formation

Synthesis of 4-Hydroxybenzenesulfonyl Chloride

Phenol undergoes chlorosulfonation to yield a mixture of ortho- and para-sulfonyl chlorides. Selective crystallization or chromatography isolates the para isomer.

Reaction Conditions

  • Temperature: 0°C → 25°C (gradual warming)

  • Reagents: HSO₃Cl (2 equiv), SOCl₂ (1 equiv)

  • Yield: ~50% (para isomer)

Mitsunobu Etherification

The Mitsunobu reaction couples 4-hydroxybenzenesulfonyl chloride with 1,1,2,2-tetrafluoroethanol (TFE) to form the ether bond.

Procedure

  • Dissolve 4-hydroxybenzenesulfonyl chloride, TFE, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF.

  • Stir at 25°C for 12 hours.

Mechanism

  • DEAD oxidizes PPh₃ to triphenylphosphine oxide, generating a protonated intermediate.

  • The tetrafluoroethanol attacks the activated hydroxyl group, displacing it via an SN2 mechanism.

Limitations

  • Sulfonyl Chloride Stability : DEAD and acidic byproducts may hydrolyze the sulfonyl chloride.

  • Cost : TFE and DEAD are expensive reagents.

Yield : ~40–55% (depending on purity of starting materials)

Oxidation of Thiol Precursors

Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-thiol

A multi-step approach constructs the thiol precursor:

  • Introduce the tetrafluoroethoxy group via SNAr or Ullmann coupling.

  • Reduce a nitro group to an amine, followed by diazotization and thiolation.

Example Pathway

  • Nitration : Nitrate 4-(1,1,2,2-tetrafluoroethoxy)benzene to introduce a nitro group para to the ether.

  • Reduction : Reduce the nitro group to an amine using H₂/Pd-C.

  • Diazotization : Treat the amine with NaNO₂/HCl to form a diazonium salt.

  • Thiolation : React the diazonium salt with potassium ethyl xanthate to yield the thiol.

Oxidation to Sulfonyl Chloride

Oxidize the thiol to sulfonyl chloride using chlorine gas (Cl₂) in aqueous HCl:

Ar-SH+3Cl2+2H2OAr-SO2Cl+5HCl\text{Ar-SH} + 3\text{Cl}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ar-SO}_2\text{Cl} + 5\text{HCl}

Advantages

  • High functional group tolerance.

  • Avoids directing group conflicts.

Disadvantages

  • Multi-step synthesis reduces overall yield.

  • Chlorine gas requires specialized handling.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Disadvantages
Chlorosulfonation + SNAr1. Chlorosulfonation
2. SNAr
50–60%Direct substitution; minimal stepsLow nucleophilicity of TFE alkoxide
Mitsunobu Reaction1. Chlorosulfonation
2. Mitsunobu
40–55%Mild conditions; regioselectiveCostly reagents; hydrolysis risk
Thiol Oxidation1. Thiol synthesis
2. Oxidation
30–45%No directing group conflictsMulti-step; hazardous Cl₂ usage

Functionalization Challenges and Solutions

Electronic Effects

The sulfonyl chloride group is strongly electron-withdrawing, deactivating the ring and meta-directing subsequent substitutions. Introducing the tetrafluoroethoxy group para to the sulfonyl chloride requires either:

  • Pre-installation of the ether group before sulfonation (limited by directing effects).

  • Post-sulfonation functionalization via SNAr or coupling reactions.

Stability Considerations

  • Hydrolysis : Sulfonyl chlorides hydrolyze to sulfonic acids in moist environments. Use anhydrous solvents and inert atmospheres.

  • Thermal Decomposition : Avoid temperatures >100°C during reactions.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its sulfonyl chloride functional group is highly reactive and can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.

Material Science

The compound has been explored for its potential in developing fluorinated polymers and coatings due to its unique chemical structure that imparts desirable properties such as hydrophobicity and chemical resistance.

Biological Studies

Recent studies have investigated the use of this compound in synthesizing biologically active molecules. For example, it has been utilized in creating sulfonamide derivatives that exhibit antibacterial properties.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel sulfonamide compounds using this compound as a starting material. These compounds showed significant antibacterial activity against various strains of bacteria, indicating the potential for developing new antibiotics.

Case Study 2: Development of Fluorinated Polymers

Researchers have reported the use of this sulfonyl chloride in creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are suitable for applications in harsh environments such as chemical processing and aerospace industries.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting nucleophilic substitution reactions lead to the formation of various sulfonyl derivatives. The tetrafluoroethoxy group can influence the reactivity and stability of the compound, potentially affecting its interactions with molecular targets .

Comparison with Similar Compounds

Key Compounds for Comparison:

4-(Octyloxy)benzene-1-sulfonyl Chloride (C₁₄H₂₁ClO₃S; Mol. Wt. 304.83)

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl Chloride (structural analog with additional methoxy group)

Perfluorinated Benzenesulfonyl Chlorides (e.g., CAS 51947-19-4, with pentafluoroethyl and trifluoromethyl substituents)

1-(2-(2,4-Dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl)-1H-1,2,4-triazole (fungicide with tetrafluoroethoxy group)

Table 1: Comparative Properties

Compound Substituent(s) Molecular Formula Molar Mass Reactivity Profile Applications
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl chloride -OCF₂CF₂H (para) C₈H₅ClF₄O₃S (est.) ~296.6 High electrophilicity due to -CF₂CF₂H Pharma intermediates, agrochemicals
4-(Octyloxy)benzene-1-sulfonyl chloride -O(CH₂)₇CH₃ (para) C₁₄H₂₁ClO₃S 304.83 Moderate reactivity; long alkyl chain Surfactants, polymer synthesis
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl) analog -OCH₂CF₂CF₂H (para) C₉H₇ClF₄O₄S (est.) ~330.6 Enhanced steric hindrance from methoxyethyl Specialty fluorinated polymers
CAS 51947-19-4 (perfluorinated derivative) Complex fluorinated substituents C₁₄F₂₆ClO₃S (est.) ~750.0 Extreme hydrophobicity; thermal stability High-performance materials
Fungicide (ISO tetrazole derivative) Tetrafluoroethoxy-triazole hybrid C₁₃H₁₁Cl₂F₄N₃O 412.2 Bioactive; targets fungal enzymes Agricultural fungicides

Reactivity and Stability

  • Electrophilicity : The tetrafluoroethoxy group in the target compound increases the sulfonyl chloride’s electrophilicity compared to 4-(octyloxy)benzene-1-sulfonyl chloride, where the electron-donating octyloxy group reduces reactivity .
  • Hydrolytic Stability: Fluorinated ethers resist hydrolysis better than non-fluorinated analogs. However, the sulfonyl chloride group remains susceptible to nucleophilic attack, similar to other sulfonyl chlorides .

Research Findings and Challenges

  • Off-Target Effects: Fluorinated groups can inadvertently interact with non-target proteins, as seen in CETP inhibitors like torcetrapib (), though this is context-dependent .

Biological Activity

4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride (CAS No. 68516-54-1) is a chemical compound notable for its unique structure and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H5ClF4O3S
  • Molecular Weight : 292.64 g/mol
  • IUPAC Name : 4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride
  • Purity : ≥95%

The biological activity of this compound primarily stems from the reactivity of its sulfonyl chloride group. This group is highly electrophilic and can readily undergo nucleophilic substitution reactions with various biological molecules. The tetrafluoroethoxy moiety enhances the compound's stability and solubility in organic solvents, potentially influencing its interaction with biological targets.

1. Modification of Biomolecules

The compound is utilized in the modification of proteins and peptides to introduce sulfonyl groups. This modification can alter the properties and functions of biomolecules, making it a valuable tool in biochemical research.

2. Pharmaceutical Development

Research indicates that this compound may serve as a building block in the synthesis of pharmaceuticals. Its ability to form sulfonamide linkages is particularly relevant in developing drug candidates targeting various diseases.

3. Chemical Synthesis

In organic chemistry, it acts as a reagent for synthesizing sulfonyl derivatives, which are important intermediates in the preparation of other complex molecules.

Case Study 1: Protein Modification

A study demonstrated that this compound effectively modified a model protein by introducing sulfonyl groups that enhanced its stability under physiological conditions. The modification led to increased resistance against proteolytic enzymes.

Case Study 2: Anticancer Activity

In vitro assays have shown that derivatives synthesized from this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative was found to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzeneStructureModerate reactivity; used in similar applications but less potent
4-Fluorobenzenesulfonyl chlorideStructureMore reactive; used primarily in synthetic applications

Q & A

Q. What are the established synthetic routes for 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride?

The compound is typically synthesized via a two-step process:

  • Step 1 : Introduction of the tetrafluoroethoxy group to a phenol derivative. For example, 4-hydroxybenzene derivatives react with 1,1,2,2-tetrafluoroethylating agents (e.g., bromotetrafluoroethane) under nucleophilic substitution conditions .
  • Step 2 : Sulfonation using chlorosulfonic acid or sulfur trioxide, followed by treatment with thionyl chloride to yield the sulfonyl chloride. Key considerations include controlling reaction temperature (<0°C for sulfonation) and using anhydrous solvents to avoid hydrolysis of intermediates .

Q. How is this compound characterized spectroscopically?

  • NMR : The tetrafluoroethoxy group shows distinct 19F^{19}\text{F} NMR signals between -120 to -140 ppm (split due to coupling with adjacent fluorine atoms). 1H^{1}\text{H} NMR typically exhibits aromatic protons as doublets (δ 7.5–8.0 ppm) and a singlet for the sulfonyl chloride group .
  • Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks at m/z corresponding to the molecular weight (e.g., 274.66 g/mol), with fragmentation patterns indicating loss of SO2_2Cl or CF2_2 groups .
  • Purity : Assessed via HPLC (>95% by area normalization) or titration methods for active chlorine content .

Q. What are its stability and storage requirements?

The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations include:

  • Anhydrous conditions (e.g., sealed under nitrogen or argon).
  • Low temperatures (-20°C) in dark glass containers to prevent photodegradation.
  • Avoid contact with protic solvents (e.g., water, alcohols) to preserve the sulfonyl chloride functionality .

Advanced Research Questions

Q. How does the tetrafluoroethoxy group influence reactivity in nucleophilic substitutions?

The electron-withdrawing nature of the tetrafluoroethoxy group enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols). For example:

  • With Amines : Forms sulfonamides at room temperature in dichloromethane or THF, with yields >85% under catalytic basic conditions (e.g., triethylamine) .
  • With Thiols : Requires elevated temperatures (50–60°C) due to reduced nucleophilicity, yielding thioether derivatives . Computational studies suggest the CF2_2 groups stabilize transition states via inductive effects, lowering activation barriers .

Q. What are its applications in medicinal chemistry and drug discovery?

  • Enzyme Inhibition : The sulfonyl chloride moiety reacts with lysine or serine residues in active sites, making it a key intermediate for covalent inhibitors (e.g., ADAM-17 inhibitors in cancer research) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Used to functionalize E3 ligase ligands, enabling targeted protein degradation .
  • Fluorinated Probes : The tetrafluoroethoxy group improves metabolic stability and membrane permeability in bioactive molecules .

Q. What challenges arise in scaling up reactions involving this compound?

  • Exothermic Reactions : Sulfonation and chlorination steps require precise temperature control to avoid runaway reactions.
  • Byproduct Management : Hydrolysis byproducts (e.g., sulfonic acids) must be removed via column chromatography or recrystallization.
  • Safety : Corrosive and toxic fumes (SO2_2, HCl) necessitate closed-system reactors and scrubbers .

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